The 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine Scaffold: Synthetic Architectures and Medicinal Utility
The 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine Scaffold: Synthetic Architectures and Medicinal Utility
The following technical guide details the chemical structure, synthetic pathways, and medicinal properties of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine .
[1]
Introduction
The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged bicyclic heterocycle in medicinal chemistry, structurally related to the phenothiazine antipsychotics but distinguished by the lack of a second benzene ring and the saturation of the thiazine unit.[1] The 8-chloro derivative (CAS: 1219741-20-4) represents a specific halogenated scaffold where the chlorine atom is positioned on the benzene ring adjacent to the sulfur bridge (position 8), providing unique electronic and steric properties that modulate lipophilicity and metabolic stability.[1]
This guide serves as a technical reference for researchers utilizing this scaffold in drug discovery, specifically for antimicrobial, anthelmintic, and cardiovascular applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature and Numbering
Correct IUPAC numbering is critical for this scaffold. The sulfur atom is assigned position 1, and the nitrogen atom is position 4. The fusion carbons are 4a and 8a.
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Position 5: Ortho to the Nitrogen bridge.
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Position 8: Ortho to the Sulfur bridge.
Therefore, 8-chloro-3,4-dihydro-2H-1,4-benzothiazine features a chlorine substituent adjacent to the sulfur atom.[1]
Structural Visualization
The following diagram illustrates the core numbering and the specific 8-chloro substitution pattern.
Key Properties Table
| Property | Value | Note |
| CAS Number | 1219741-20-4 | Specific to the 8-chloro-3,4-dihydro isomer.[1][5] |
| Molecular Formula | C₈H₈ClNS | |
| Molecular Weight | 185.67 g/mol | |
| LogP (Predicted) | ~2.8 - 3.1 | Higher lipophilicity than the non-chlorinated core due to the halogen.[1] |
| H-Bond Donor | 1 (NH) | The secondary amine at position 4 is a donor.[1] |
| H-Bond Acceptor | 2 (N, S) | |
| Physical State | Solid | Generally off-white to pale yellow crystalline solid.[1] |
Synthetic Architecture
The synthesis of the 8-chloro derivative requires careful selection of the starting aminothiophenol to ensure correct regiochemistry.[1]
Retrosynthetic Logic
To achieve the 8-chloro substitution (ortho to sulfur), the starting material must be 2-amino-6-chlorobenzenethiol .[1]
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Step 1 (S-Alkylation): The thiol is more nucleophilic than the amine and attacks the dihaloalkane first.[1]
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Step 2 (N-Alkylation): Intramolecular cyclization closes the ring.[1]
Detailed Experimental Protocol
Objective: Synthesis of 8-chloro-3,4-dihydro-2H-1,4-benzothiazine.
Reagents:
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2-Amino-6-chlorobenzenethiol (1.0 eq)[1]
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1,2-Dibromoethane (1.2 eq)[1]
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Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
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Acetone (dry) or DMF (for higher temp)[1]
Procedure:
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chlorobenzenethiol (10 mmol) in anhydrous acetone (50 mL).
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Base Addition: Add anhydrous K₂CO₃ (25 mmol) to the solution. Stir for 15 minutes at room temperature to facilitate deprotonation of the thiol.
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Alkylation: Dropwise add 1,2-dibromoethane (12 mmol). The reaction is exothermic; ensure controlled addition.
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Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 6–12 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 8:2).
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Workup:
-
Filter off the inorganic salts (KBr, excess K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the target compound.
Mechanistic Note: The presence of the chlorine atom at the 6-position of the starting thiophenol (ortho to SH) may sterically hinder the initial S-alkylation slightly, requiring longer reaction times compared to the non-chlorinated analog.[1]
Medicinal Chemistry Utility
The 1,4-benzothiazine scaffold is a "privileged structure" capable of binding to multiple biological targets due to its specific geometry.
Pharmacophore Features[1][3][5][6]
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The "Fold": Unlike planar aromatic systems (e.g., quinoline), the dihydro-benzothiazine ring adopts a boat-like conformation with a "fold" along the N-S axis. This non-planar geometry is critical for fitting into specific hydrophobic pockets in enzymes and receptors.
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8-Chloro Substituent:
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Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
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Metabolic Block: The halogen at position 8 blocks metabolic hydroxylation at this site, potentially extending the half-life of the molecule.
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Electronic Effect: The electron-withdrawing nature of chlorine reduces the electron density on the sulfur atom, making it less susceptible to rapid oxidation to the sulfoxide/sulfone in vivo.
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Therapeutic Applications
Research indicates three primary areas of utility for 8-chloro-benzothiazine derivatives:
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Antimicrobial & Anthelmintic Agents: Derivatives of 8-chloro-1,4-benzothiazine have shown significant potency against Staphylococcus aureus and Bacillus subtilis.[1] The 8-chloro group is often associated with enhanced anthelmintic activity compared to the unsubstituted core [1].[1]
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Cardiovascular (Calcium Channel Blockers): The scaffold mimics the structure of diltiazem (a benzothiazepine). 1,4-benzothiazines act as L-type calcium channel blockers, useful in treating hypertension and arrhythmias.[1]
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Anticancer (Lung & Breast): Substituted benzothiazines induce apoptosis in cancer cell lines (e.g., A-549). The 8-chloro substituent can enhance binding affinity to pro-inflammatory targets like COX-2 and IL-8, which are often upregulated in tumor microenvironments [2].[1]
References
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Khandelwal, N., et al. (2013). "An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones and ribofuranosides." Indian Journal of Chemistry - Section B, 52B, 85–93.
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Rathore, M., et al. (2021). "Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies." Endocrine, Metabolic & Immune Disorders - Drug Targets.
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Gupta, R.R., et al. (1993). "Synthesis and spectral studies of some new 4H-1,4-benzothiazines." Journal of Fluorine Chemistry, 62(2-3), 191-200.[1]
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ChemicalBook. (2024). "CAS 1219741-20-4 Entry: 8-chloro-3,4-dihydro-2H-1,4-benzothiazine."[1][5]
